7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 313470-25-6
Cat. No.: VC21439090
Molecular Formula: C16H24N4O2S
Molecular Weight: 336.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-25-6 |
|---|---|
| Molecular Formula | C16H24N4O2S |
| Molecular Weight | 336.5g/mol |
| IUPAC Name | 8-heptylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h5H,2,4,6-11H2,1,3H3,(H,18,21,22) |
| Standard InChI Key | HLJDPLLGNYCSGC-UHFFFAOYSA-N |
| SMILES | CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
| Canonical SMILES | CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Introduction
Chemical Structure and Identification
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione belongs to the purine class of heterocyclic compounds. The purine scaffold serves as an important building block in numerous biochemical processes and pharmaceutical applications. This particular derivative contains several key functional groups that define its identity and potential biological activity.
Molecular Identification
The compound is uniquely identified through several standard chemical identifiers. Its CAS registry number is 313470-25-6, which provides a definitive reference point for chemical database searches and regulatory documentation . The molecular formula is C16H24N4O2S, indicating its atomic composition of 16 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . With a molecular weight of 336.5 g/mol, it falls within the moderate molecular weight range typical of many drug-like compounds .
Structural Nomenclature and Representations
The IUPAC name for this compound is 8-heptylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione, which systematically describes its chemical structure . Alternative names include 7-allyl-8-(heptylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione and 7-allyl-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione . These naming conventions highlight the key functional groups attached to the purine scaffold.
The compound's structure can be represented in various standardized formats, including:
| Representation Format | Identifier |
|---|---|
| Standard InChI | InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h5H,2,4,6-11H2,1,3H3,(H,18,21,22) |
| Standard InChIKey | HLJDPLLGNYCSGC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
These identifiers enable precise retrieval of the compound's information from chemical databases and facilitate computational analysis of its properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is essential for evaluating its potential applications in research and development contexts. These properties influence its behavior in various environments, including biological systems.
Structural Features
The compound consists of a purine core with specific substitutions:
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An allyl group (prop-2-enyl) at position 7
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A heptylsulfanyl group at position 8
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A methyl group at position 3
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Dione (two carbonyl groups) at positions 2 and 6
These functional groups confer specific properties to the molecule, affecting its reactivity, solubility, and potential biological interactions .
Computed Molecular Properties
Based on computational models, the following properties can be predicted for this compound:
| Property | Value |
|---|---|
| Molecular Weight | 336.5 g/mol |
| XLogP3 | Not directly reported, but likely lipophilic due to the heptyl chain |
| Hydrogen Bond Donor Count | 1 (based on similar structures) |
| Hydrogen Bond Acceptor Count | 4 (based on similar structures) |
| Rotatable Bond Count | Multiple, due to the flexible heptyl and allyl chains |
The presence of both lipophilic (heptyl and allyl) and hydrophilic (carbonyl) groups suggests amphiphilic properties, which may influence its membrane permeability and distribution in biological systems .
Structural Analogs and Related Compounds
7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione belongs to a broader family of purine derivatives with structural modifications that can provide insights into structure-activity relationships.
Similar Purine Derivatives
One closely related compound is 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CID: 2987890), which contains a propyl group instead of a heptyl group at the sulfanyl position . The structural similarities and differences between these compounds are summarized in the following table:
| Feature | 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione | 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
|---|---|---|
| CAS Number | 313470-25-6 | 313515-52-5 |
| Molecular Formula | C16H24N4O2S | C12H16N4O2S |
| Molecular Weight | 336.5 g/mol | 280.35 g/mol |
| Alkyl Chain Length at S8 | Heptyl (7 carbons) | Propyl (3 carbons) |
| XLogP3 | Not directly reported | 1.9 |
The shorter alkyl chain in the propylsulfanyl analog would likely reduce its lipophilicity compared to the heptylsulfanyl compound, potentially affecting its membrane permeability and pharmacokinetic properties .
Analytical Characterization
Analytical characterization is essential for confirming the identity, purity, and structural features of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods would be appropriate for assessing the purity of this compound and for monitoring its synthesis. Development of validated analytical methods would be an important aspect of research involving this compound, particularly for applications requiring high purity standards.
Future Research Directions
The exploration of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione and related compounds represents a potentially fruitful area for future research in medicinal chemistry and chemical biology.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into the relationship between chemical structure and biological activity. Key modifications might include:
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Varying the length and branching of the alkylsulfanyl chain
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Substituting the allyl group with other functionalities
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Modifying the purine core at various positions
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Exploring bioisosteric replacements for key functional groups
Such studies could identify optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.
Target Identification and Validation
If biological activity is identified for this compound, determining its molecular target(s) would be a critical next step. Approaches might include:
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Affinity-based proteomics to identify binding partners
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Computational docking studies to predict potential targets
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Functional assays to validate proposed mechanisms of action
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Development of labeled analogs for target visualization
These studies would provide a mechanistic understanding of any observed biological effects and guide further optimization efforts.
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